![molecular formula C18H28N2OS B5010374 N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5010374.png)
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine, also known as MTMP, is a synthetic compound that belongs to the class of piperidine derivatives. MTMP is a psychoactive drug that acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. MTMP has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and movement. By increasing the concentration of dopamine in the brain, this compound can improve motor function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of dopamine in the brain, which can lead to various biochemical and physiological effects. This compound can improve motor function, reduce the symptoms of Parkinson's disease, and improve attention in children with ADHD. However, this compound can also have side effects, including anxiety, insomnia, and addiction.
实验室实验的优点和局限性
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential use in the treatment of neurological disorders, which means that there is a large body of scientific literature on the compound. However, this compound also has limitations for lab experiments. It is a psychoactive drug that can have side effects, which means that it must be used with caution in lab experiments. Additionally, the effects of this compound on the human brain are not fully understood, which means that more research is needed to fully understand the compound.
未来方向
There are several future directions for research on N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine. One direction is to study the long-term effects of this compound on the human brain. Another direction is to study the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be used in the treatment of various neurological disorders. However, more research is needed to fully understand the compound and its effects on the human brain.
合成方法
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine can be synthesized through a multi-step process starting from 3-methylthiopropanoic acid and 1-benzyl-3-piperidinone. The synthesis involves the use of various reagents and solvents, including thionyl chloride, sodium hydroxide, and acetic anhydride. The final product is obtained in the form of a white crystalline powder.
科学研究应用
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has been studied for its potential use in the treatment of various neurological disorders. In a study conducted on rats, this compound was found to improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been studied for its potential use in the treatment of ADHD. In a clinical trial, this compound was found to improve attention and reduce hyperactivity in children with ADHD.
属性
IUPAC Name |
1-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-19(13-10-16-7-4-3-5-8-16)17-9-6-12-20(15-17)18(21)11-14-22-2/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIOFUCYNICDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
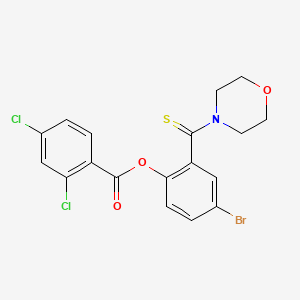


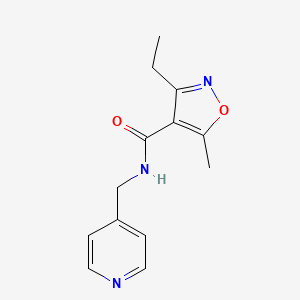
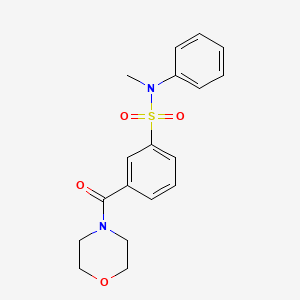
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)
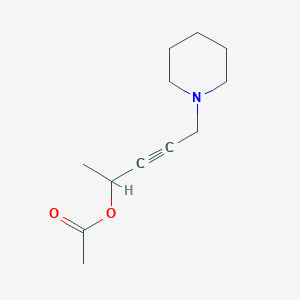
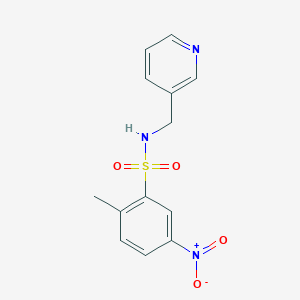

![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)